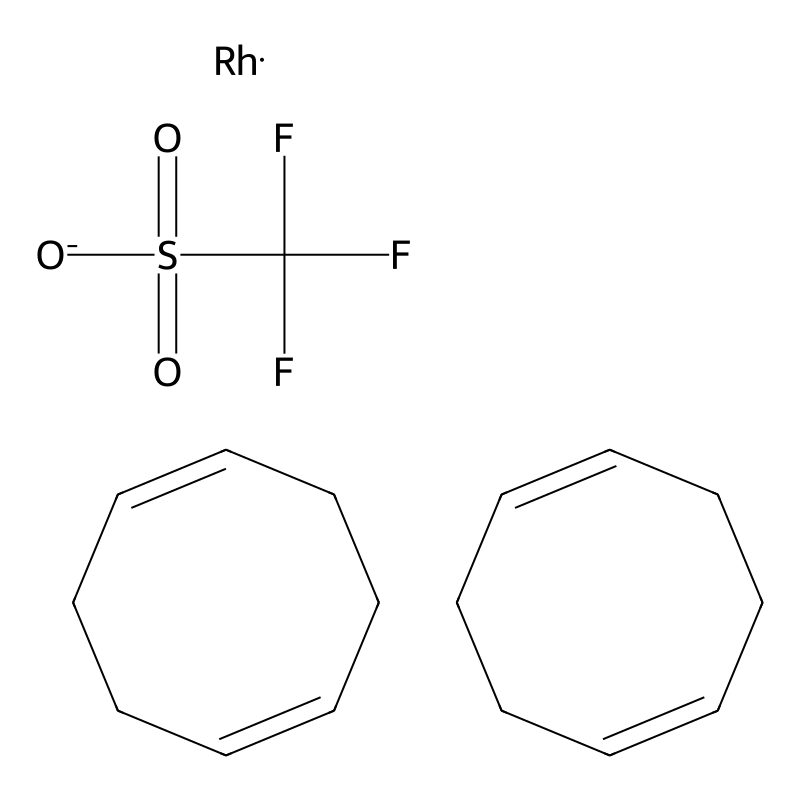

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalysis:

Rh(COD)(OTf) is a versatile precursor for rhodium catalysts used in various organic transformations. Its ability to readily lose the two 1,5-cyclooctadiene (COD) ligands makes it a valuable starting material for the generation of active catalysts. These catalysts find applications in:

- Hydrogenation: Rh(COD)(OTf) is a common precursor for homogeneous hydrogenation catalysts, particularly for the reduction of alkenes, alkynes, and carbonyl compounds.

- Hydroformylation: Rh(COD)(OTf) can be used to prepare catalysts for the hydroformylation reaction, which converts alkenes into aldehydes.

- C-C bond formation: Rh(COD)(OTf) serves as a precursor for catalysts employed in various C-C bond forming reactions, including cross-coupling, cycloaddition, and metathesis.

Asymmetric Catalysis:

Rh(COD)(OTf) is also a valuable platform for the development of asymmetric catalysts. By incorporating chiral ligands, researchers can design catalysts that selectively produce one enantiomer of a product. This is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Beyond Catalysis:

Beyond its role as a catalyst precursor, Rh(COD)(OTf) finds applications in other areas of scientific research:

- Metathesis polymerization: Rh(COD)(OTf) can be used to prepare catalysts for the synthesis of well-defined polymers through the ring-opening metathesis polymerization (ROMP) technique.

- Material science: Rh(COD)(OTf) has been explored for the deposition of rhodium thin films, which have potential applications in electronics and catalysis.

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a coordination compound that features rhodium as its central metal atom, coordinated with two molecules of 1,5-cyclooctadiene and one trifluoromethanesulfonate anion. Its chemical formula is and it has a molecular weight of approximately 468.34 g/mol. This compound appears as a dark red crystalline powder and is known for its significant catalytic properties in various

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is primarily recognized for its role as a catalyst in hydroformylation reactions, where it facilitates the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. The efficiency of this compound in catalyzing such reactions is attributed to the unique properties of the rhodium center and the steric effects provided by the cyclooctadiene ligands . Additionally, it can participate in other reactions involving olefins, such as isomerization and polymerization processes.

The synthesis of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium(I) precursors with 1,5-cyclooctadiene in the presence of trifluoromethanesulfonic acid or its salt. The process may require controlled conditions to ensure the stability of the resulting compound. Common methods include:

- Direct synthesis: Mixing rhodium(I) chloride with 1,5-cyclooctadiene in an appropriate solvent followed by treatment with trifluoromethanesulfonic acid.

- Solvent-assisted methods: Utilizing solvents like dichloromethane or toluene to facilitate complex formation under reflux conditions.

These methods yield a high-purity product suitable for catalytic applications .

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate finds applications primarily in:

- Catalysis: It is widely used in hydroformylation processes within organic synthesis and industrial applications.

- Research: This compound serves as a model for studying rhodium complexes' reactivity and coordination chemistry.

- Pharmaceuticals: Its potential role in drug synthesis highlights its importance in medicinal chemistry .

Several compounds share structural or functional similarities with Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Rhodium(I) acetate | Often used in organic synthesis; less sterically hindered than cyclooctadiene complexes. | |

| Rhodium(I) carbonyl complexes | Varies | Known for their ability to stabilize carbon monoxide; used in hydroformylation as well. |

| Rhodium(I)-triphenylphosphine complex | Exhibits different catalytic properties due to phosphine ligands; useful in hydrogenation reactions. | |

| Rhodium(I)-bipyridine complex | Varies | Displays unique photochemical properties; often used in light-driven catalysis. |

The uniqueness of Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate lies in its specific ligand environment provided by cyclooctadiene, which enhances its catalytic efficiency compared to other rhodium complexes. Its application in hydroformylation processes makes it particularly valuable in organic chemistry .

The development of rhodium(I) complexes with diene ligands traces back to the mid-20th century, when Wilkinson’s catalyst ([RhCl(PPh₃)₃]) revolutionized homogeneous hydrogenation. The introduction of 1,5-cyclooctadiene (COD) as a ligand marked a significant advancement, as its π-donor properties stabilized low-oxidation-state rhodium centers while enabling facile ligand exchange. Early COD-containing complexes, such as [RhCl(COD)]₂, demonstrated enhanced catalytic activity in hydrogenation and hydroformylation.

The synthesis of cationic Rh(I)-COD complexes, including [Rh(COD)₂]⁺, emerged in the 1980s as researchers sought to improve catalyst solubility and tunability. The incorporation of weakly coordinating anions, such as trifluoromethanesulfonate, further optimized these complexes by preserving the electrophilicity of the rhodium center. By the 1990s, [Rh(COD)₂]OTf became a cornerstone in asymmetric catalysis and cross-coupling reactions, owing to its air stability and compatibility with diverse substrates.

Structural Significance of Trifluoromethanesulfonate Counterion

The trifluoromethanesulfonate (OTf⁻) anion plays a pivotal role in the reactivity of [Rh(COD)₂]OTf. Unlike traditional anions like Cl⁻ or BF₄⁻, OTf⁻ exhibits weak coordination to the rhodium center due to its delocalized negative charge and electron-withdrawing trifluoromethyl group. This property minimizes competitive ligand interactions, ensuring the cationic Rh(I) species remains accessible for substrate activation.

Comparative studies of Rh(I) complexes with different counterions reveal that OTf⁻ enhances catalytic efficiency in hydrogenation and reductive coupling. For instance, [Rh(COD)₂]OTf outperforms its tetrafluoroborate ([Rh(COD)₂]BF₄) and hexafluorophosphate ([Rh(COD)₂]PF₆) analogs in reactions requiring high electrophilicity, such as alkene isomerization. The triflate’s low basicity also mitigates undesired side reactions, making it ideal for applications in polar solvents.

Key Physicochemical Properties

[Rh(COD)₂]OTf exhibits distinct physicochemical properties that underpin its utility in catalysis:

The compound’s thermal stability is attributed to the robust Rh–COD coordination, while its solubility in organic solvents facilitates homogeneous catalytic conditions. Dynamic rotational disorder observed in solid-state structures further highlights the flexibility of the COD ligands, which adapt to steric demands during catalysis.

The synthesis of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate from rhodium trichloride trihydrate represents a fundamental synthetic approach that has been extensively investigated and optimized [1]. This methodology typically involves the initial formation of the cyclooctadiene rhodium chloride dimer as an intermediate precursor, which subsequently undergoes conversion to the desired triflate complex [1].

The preparation begins with the reaction of rhodium trichloride trihydrate with 1,5-cyclooctadiene in aqueous ethanol solution under controlled conditions [1]. The synthesis involves heating a solution of hydrated rhodium trichloride with 1,5-cyclooctadiene in aqueous ethanol in the presence of sodium carbonate according to the following stoichiometric relationship: 2 rhodium trichloride trihydrate + 2 cyclooctadiene + 2 ethanol + 2 sodium carbonate yields the chloro(1,5-cyclooctadiene)rhodium(I) dimer plus additional products [1].

Recent advances have demonstrated that rhodium hydroxide can serve as an alternative and superior starting material compared to rhodium trichloride trihydrate [2]. The optimized synthesis method involves mixing rhodium hydroxide with alcohol to form a yellow suspension, followed by sequential addition of trifluoromethanesulfonic acid and 1,5-cyclooctadiene under inert atmosphere conditions [2]. The reaction mixture is then heated to promote complex formation, with alcohol functioning both as a reaction solvent and reducing agent [2].

Experimental data from systematic optimization studies reveal significant variations in yield depending on reaction conditions [2]. Temperature control emerges as a critical parameter, with reactions conducted at 75°C yielding substantially higher product formation compared to lower temperature conditions [2]. When the heating reaction temperature was maintained at 50°C, incomplete dissolution of rhodium hydroxide was observed, resulting in significantly reduced yields of approximately 39.3% [2].

| Reaction Parameter | Optimized Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 75°C | 91.4 | 98.6 |

| Temperature | 50°C | 39.3 | 98.3 |

| Trifluoromethanesulfonic acid excess | 5 equiv | 87.1 | 98.5 |

| 1,5-Cyclooctadiene excess | 8 equiv | 90.5 | 98.8 |

The reaction mechanism involves the reduction of rhodium(III) to rhodium(I) coupled with coordination of the 1,5-cyclooctadiene ligands [2]. The alcohol solvent plays a dual role, serving as both the reaction medium and the reducing agent necessary for the conversion from rhodium(III) to rhodium(I) oxidation state [2]. This one-step synthetic approach eliminates the need for expensive silver salts and provides a more economically viable route for laboratory and potential industrial preparation [2].

The formation of the target complex can be monitored through the characteristic color change from yellow suspension to red solution, indicating successful complex formation [2]. Post-reaction workup involves removal of ethanol by rotary evaporation, followed by dichloromethane extraction and aqueous washing to remove impurities [2]. The final purification step includes molecular sieve drying and recrystallization from tetrahydrofuran to yield dark red crystals of the desired product [2].

Ligand Exchange Strategies with Silver Triflate

Ligand exchange methodologies utilizing silver triflate represent a versatile and widely employed approach for introducing the trifluoromethanesulfonate anion into rhodium complexes [3] [4] [5]. Silver triflate serves as an effective halide abstraction agent, facilitating the displacement of chloride ligands and enabling the formation of cationic rhodium species with weakly coordinating triflate counterions [5].

The mechanism of silver triflate-mediated ligand exchange involves the precipitation of silver chloride as the thermodynamic driving force for the reaction [4]. Treatment of chlororhodium complexes with stoichiometric amounts of silver triflate results in the quantitative formation of the corresponding triflate complexes [3]. The reaction proceeds through initial coordination of the silver ion to the chloride ligand, followed by chloride abstraction and triflate association [4].

Experimental investigations have demonstrated that the efficiency of ligand exchange is highly dependent on the stoichiometry of silver triflate employed [4]. When equimolar amounts of silver triflate are used, selective exchange of a single chloride ligand occurs, while excess silver triflate can promote exchange of multiple chloride ligands [4]. This selectivity allows for precise control over the degree of ligand substitution in the final product [4].

The role of silver triflate extends beyond simple anion metathesis to include the enforcement of specific coordination geometries [4]. Silver triflate addition has been shown to promote the formation of chelate complexes by facilitating the displacement of competing ligands [4]. In rhodium(III) systems, treatment with silver triflate enables the conversion of monodentate coordination modes to bidentate chelation patterns [4].

Solid-state mechanochemical approaches have emerged as an innovative alternative to traditional solution-based ligand exchange methods [6]. These mechanochemical protocols demonstrate rapid completion times, with the first ligand exchange complete within 30 minutes and the second ligand exchange with silver triflate complete within 90 minutes [6]. This methodology offers advantages in terms of reduced solvent usage and enhanced reaction efficiency compared to conventional solution-phase approaches [6].

The application of silver triflate in ligand exchange reactions extends to the generation of cationic rhodium catalysts from chlororhodium complexes [5]. Silver trifluoromethanesulfonate is specifically utilized to generate cationic rhodium catalysts from chlororhodium complexes for various catalytic applications including hydrophosphination reactions [5]. The weakly coordinating nature of the triflate anion enhances the electrophilic character of the rhodium center, thereby increasing catalytic activity [5].

Temperature and solvent effects play crucial roles in optimizing silver triflate-mediated ligand exchange reactions [4]. Light-protected conditions are often employed to prevent photochemical decomposition of the silver triflate reagent [3]. Toluene solutions maintained under light protection provide optimal conditions for achieving quantitative ligand exchange while minimizing side reactions [3].

Purification Techniques Under Inert Atmospheres

The purification of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate requires stringent inert atmosphere conditions due to the air-sensitive nature of the rhodium(I) oxidation state [7] [8] [9]. Standard Schlenk techniques and glovebox manipulations represent the primary methodological approaches for maintaining oxygen and moisture-free environments during purification procedures [7] [9].

All synthesis and purification operations must be conducted under an inert atmosphere of nitrogen or argon using either an MBraun dry box or standard Schlenk techniques [7]. The exclusion of air and moisture is critical to prevent oxidation of the rhodium(I) center and decomposition of the organometallic complex [8]. Purification procedures typically involve recrystallization under inert atmosphere conditions to ensure maintenance of complex integrity [8].

Solvent purification represents a fundamental prerequisite for successful complex purification [9]. Reaction solvents must be rigorously dried using distillation over appropriate drying agents or storage over activated molecular sieves [9]. Tetrahydrofuran requires drying over sodium, dichloromethane over calcium hydride, and 1,2-dichloroethane over molecular sieves prior to use in purification procedures [9].

The implementation of freeze-pump-thaw techniques proves essential for removing dissolved oxygen from solvents and ensuring truly inert conditions [9]. This methodology involves freezing the solvent in liquid nitrogen, evacuating the system under high vacuum, and thawing under inert gas atmosphere [9]. Multiple freeze-pump-thaw cycles are typically required to achieve the necessary level of deoxygenation for air-sensitive rhodium complexes [9].

Crystallization techniques under inert atmosphere conditions require specialized equipment and procedures [8]. The use of sealed reaction vessels with Teflon screw caps enables crystallization to proceed without exposure to atmospheric oxygen or moisture [8]. Temperature control during crystallization is achieved through the use of thermostated baths while maintaining inert atmosphere protection [8].

Column chromatography purification of rhodium complexes necessitates the use of degassed solvents and inert atmosphere conditions [9]. Silica gel must be activated and stored under inert atmosphere to prevent adsorption of moisture and oxygen [9]. The chromatographic separation is conducted using Schlenk techniques with nitrogen or argon gas flow to maintain inert conditions throughout the purification process [9].

Storage and handling protocols for purified rhodium complexes require continuous inert atmosphere protection [10]. The complexes are typically stored in sealed containers under nitrogen or argon atmosphere at reduced temperatures to minimize decomposition [10]. Light protection is also recommended to prevent photochemical degradation of the rhodium complex [10].

Quality control during purification involves spectroscopic monitoring under inert atmosphere conditions [8]. Nuclear magnetic resonance spectroscopy samples are prepared in degassed deuterated solvents using standard Schlenk techniques [8]. The maintenance of inert atmosphere conditions throughout the analytical process ensures accurate characterization of the purified complex [8].

Large-Scale Production Challenges

The commercial production of bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate faces significant challenges related to the scarcity and cost of rhodium metal, which represents one of the rarest and most expensive platinum group metals [11] [12] [13]. Rhodium supply constraints arise from its limited occurrence as a byproduct of platinum and palladium mining operations, creating substantial supply chain vulnerabilities for large-scale synthesis operations [11].

Price volatility represents a fundamental obstacle to industrial-scale production, with rhodium experiencing extreme fluctuations that can impact production economics [11] [12]. The rhodium market exhibits characteristic instability, with prices subject to dramatic variations due to supply-demand imbalances and geopolitical factors [11]. These price fluctuations create significant challenges for manufacturers in managing production costs and maintaining profitability [11].

The rhodium market balance demonstrates ongoing supply deficits, with net rhodium demand consistently exceeding available supply [12]. Recent market analysis indicates rhodium supply deficits ranging from 15,000 to 100,000 ounces annually, creating persistent upward pressure on pricing [12]. The impact of global disruptions, such as those experienced during pandemic-related lockdowns, has exacerbated supply constraints by affecting mining operations in South Africa, which accounts for approximately 80% of global rhodium production [13].

Scale-up synthesis challenges extend beyond raw material availability to encompass technical difficulties in maintaining reaction control at larger scales [14]. Experimental investigations of rhodium-catalyzed reactions at increased scales reveal significant complications related to temperature control and heat management [14]. When reaction scales increase from laboratory quantities to multi-gram preparations, exothermic reaction conditions can lead to catalyst degradation and reduced conversion efficiency [14].

Heat generation during large-scale synthesis presents particular challenges for rhodium complex preparation [14]. The addition of bases or other reactive components can generate sufficient heat to cause catalyst decomposition, necessitating careful temperature monitoring and control strategies [14]. Internal reaction temperatures exceeding 40°C have been shown to result in significant catalyst degradation and reduced product yields [14].

Phase separation issues become increasingly problematic at larger scales due to the biphasic nature of many rhodium complex syntheses [14]. As reaction volumes increase, the volume-to-interface area ratio increases, which can reduce conversion efficiency and complicate product isolation [14]. These mass transfer limitations require specialized mixing equipment and extended reaction times to achieve comparable yields [14].

Industrial production considerations include the development of continuous flow processes and automated synthesis platforms to address scalability challenges [15]. The implementation of specialized equipment for handling precious metal complexes, including recovery and recycling systems, becomes economically essential at commercial scales [15]. Capital expenditure requirements for rhodium complex manufacturing facilities are substantial due to the need for specialized containment and processing equipment [15].

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Rhodium Input (g) | 1-10 | 100-1000 | >10,000 |

| Reaction Volume (L) | 0.1-1 | 10-100 | >1000 |

| Temperature Control | Manual | Semi-automated | Fully automated |

| Heat Management | Ice bath | Cooling jacket | Industrial chiller |

| Product Recovery (%) | 85-95 | 75-85 | 70-80 |

Recovery and recycling of rhodium from production waste streams represents a critical component of economically viable large-scale synthesis [16]. Advanced pyrometallurgical and hydrometallurgical recovery processes have been developed to reclaim rhodium from spent catalysts and production residues [16]. Plasma melting methods can achieve comprehensive rhodium recovery rates exceeding 97% from complex waste streams [16].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant